molecular formula C18H21NO3 B14681969 Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester CAS No. 29098-16-6

Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester

Cat. No.: B14681969
CAS No.: 29098-16-6
M. Wt: 299.4 g/mol
InChI Key: CLWUZCKPXYACHA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxymethyl ester group, and the amino group is substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethoxymethyl ester group.

    Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethyl ester: Another similar compound with an ethyl ester group.

Uniqueness

The presence of the ethoxymethyl ester group in benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester provides unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl ester counterparts. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

29098-16-6

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethoxymethyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C18H21NO3/c1-4-21-12-22-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(2)14(16)3/h5-11,19H,4,12H2,1-3H3

InChI Key

CLWUZCKPXYACHA-UHFFFAOYSA-N

Canonical SMILES

CCOCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C

Origin of Product

United States

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